

In-Depth Technical Guide to Nilotinib-13C,d3: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B12360319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of **Nilotinib-13C,d3**, an isotopically labeled version of the tyrosine kinase inhibitor Nilotinib. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound for research, analytical, or clinical applications.

Chemical Structure and Isotopic Labeling

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor.^[1] Its isotopically labeled counterpart, **Nilotinib-13C,d3**, is crucial for various analytical applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative mass spectrometry.

The chemical structure of Nilotinib is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide. In **Nilotinib-13C,d3**, the isotopic labels are located on the methyl group of the imidazole moiety. Specifically, the three hydrogen atoms of this methyl group are replaced with deuterium (d3), and the carbon atom of the same methyl group is replaced with a carbon-13 (13C) isotope.

Chemical Structure of Nilotinib-13C,d3

Caption: Chemical structure of **Nilotinib-13C,d3**, with the isotopically labeled methyl group on the imidazole ring highlighted.

Molecular Formula: $C_{27}^{13}CH_{19}D_3F_3N_7O$

CAS Number: 1261398-62-2[1]

Synthesis of Nilotinib-13C,d3

The synthesis of **Nilotinib-13C,d3** involves the preparation of an isotopically labeled intermediate, 4-(trideuteriomethyl-13C)-1H-imidazole, which is then incorporated into the Nilotinib scaffold. The overall synthesis can be approached by adapting established routes for Nilotinib, such as the Buchwald-Hartwig amination protocol.

Proposed Synthesis of the Labeled Intermediate: 4-(Trideuteriomethyl-13C)-1H-imidazole

A plausible synthetic route for this key intermediate would start from a simple, commercially available labeled precursor like iodomethane-13C,d3.

Experimental Protocol (Proposed):

- Grignard Reagent Formation: React iodomethane-13C,d3 with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, methyl-13C,d3-magnesium iodide.
- Reaction with a Suitable Imidazole Precursor: A protected 4-iodo-1H-imidazole derivative would be reacted with the prepared Grignard reagent in the presence of a suitable cross-coupling catalyst, such as a palladium or nickel catalyst, to form the C-C bond.
- Deprotection: Removal of the protecting group from the imidazole nitrogen would yield the desired 4-(trideuteriomethyl-13C)-1H-imidazole.

Final Assembly of Nilotinib-13C,d3

The final steps of the synthesis would involve coupling the labeled imidazole intermediate with the core structure of Nilotinib. An efficient method for this is the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from known Nilotinib syntheses):

- Preparation of the Anilino-pyrimidine Intermediate: The synthesis starts with the condensation of 3-aminobenzoic acid with 2-chloro-4-(pyridin-3-yl)pyrimidine.
- Amide Bond Formation: The resulting carboxylic acid is then coupled with 3-amino-5-(trifluoromethyl)aniline to form the central amide bond.
- Buchwald-Hartwig Amination: The final key step is a palladium-catalyzed cross-coupling reaction between the previously formed aniline derivative and the isotopically labeled 4-(trideuteriomethyl-13C)-1H-imidazole. This step selectively forms the C-N bond between the aniline and the imidazole ring.

Reaction Conditions for Buchwald-Hartwig Amination:

Parameter	Value
Catalyst	$\text{Pd}_2(\text{dba})_3$
Ligand	Xantphos
Base	Cs_2CO_3
Solvent	Dioxane
Temperature	100-120 °C
Reaction Time	12-24 hours

Quantitative Data from a Representative Nilotinib Synthesis:

Step	Starting Material	Product	Yield (%)	Purity (%)
1	3-Aminobenzoic acid	3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid	85	>98
2	Step 1 Product	4-methyl-N-(3-bromo-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide	78	>97
3	Step 2 Product	Nilotinib	92	>99 (HPLC)

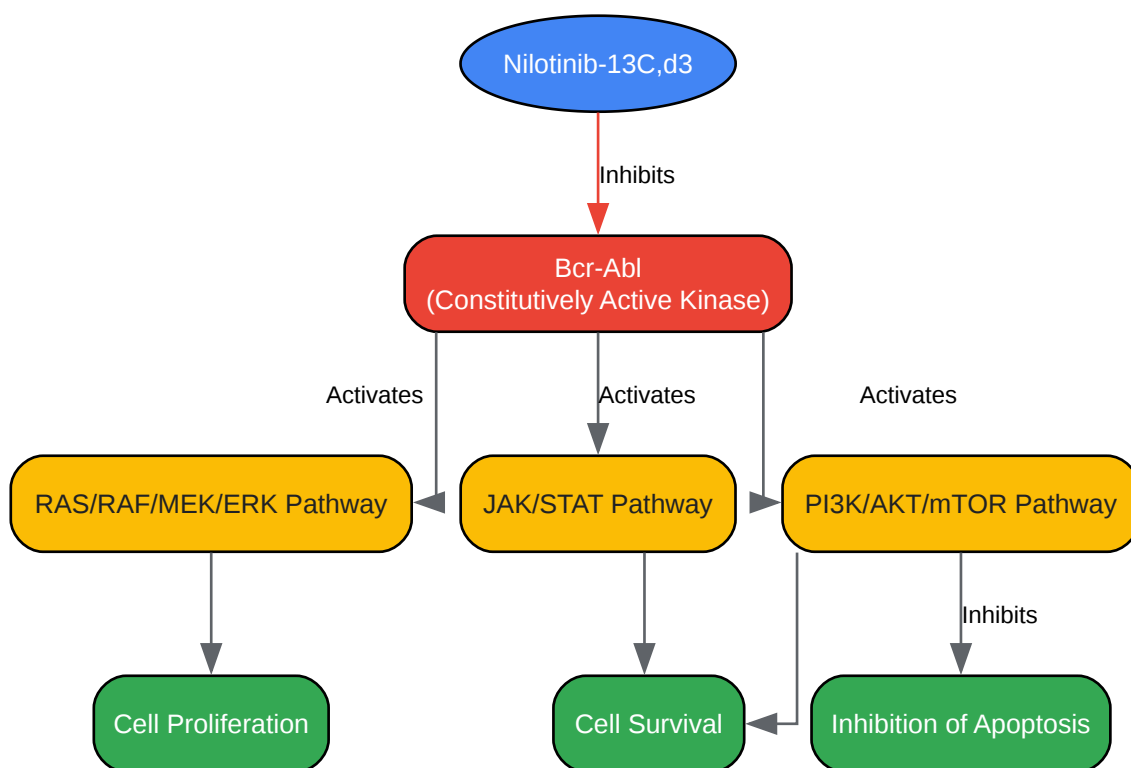
Note: Yields are representative and may vary based on specific reaction conditions and scale.

Signaling Pathways and Mechanism of Action

Nilotinib is a highly potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the primary driver of chronic myeloid leukemia (CML).[1] It also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).

Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This inhibition of Bcr-Abl activity leads to the suppression of proliferation and the induction of apoptosis in Bcr-Abl-positive cancer cells.

Bcr-Abl Signaling Pathway Inhibition by Nilotinib



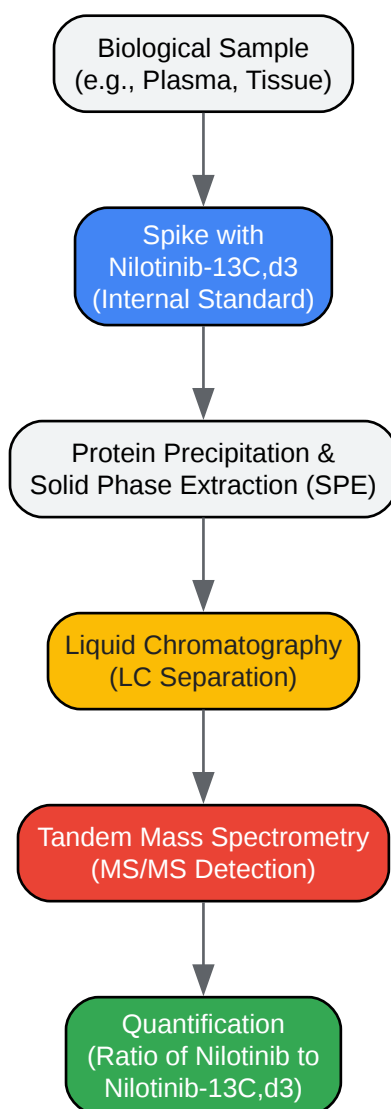
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Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling pathways and leading to reduced cell proliferation and survival.

Experimental Workflows

The use of **Nilotinib-13C,d3** as an internal standard is fundamental for accurate quantification of Nilotinib in biological matrices. A typical experimental workflow for a pharmacokinetic study is outlined below.

Workflow for Quantitative Analysis of Nilotinib using LC-MS/MS



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Caption: A standard workflow for the quantification of Nilotinib in biological samples using **Nilotinib-13C,d3** as an internal standard with LC-MS/MS.

This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of **Nilotinib-13C,d3**. The detailed information and protocols are intended to support researchers and professionals in their work with this important analytical standard.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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